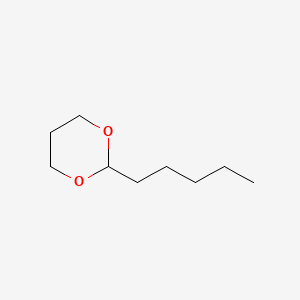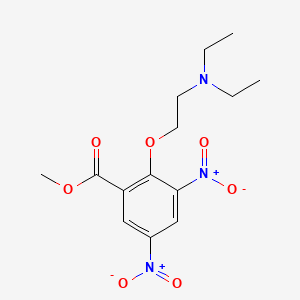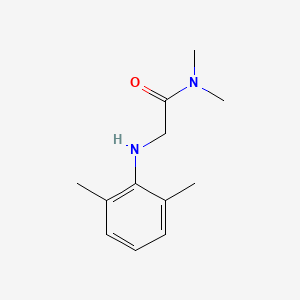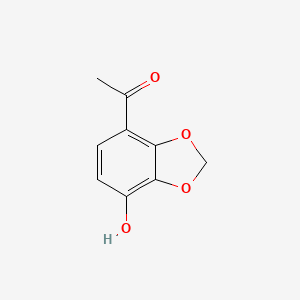
1-(7-hydroxy-1,3-benzodioxol-4-yl)Ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring.
Vorbereitungsmethoden
The synthesis of 1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: This compound is used in the study of enzyme inhibition and receptor binding. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine: Research has shown potential anticancer properties of derivatives of this compound.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone involves its interaction with specific molecular targets. For example, in anticancer research, it has been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are essential for cell division .
Vergleich Mit ähnlichen Verbindungen
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone can be compared with other benzodioxole derivatives, such as:
1-(6-Hydroxy-1,3-benzodioxol-4-yl)Ethanone: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and biological activity.
1-(7-Methoxy-1,3-benzodioxol-4-yl)Ethanone: The methoxy group can influence the compound’s electronic properties and reactivity.
1-(7-Hydroxy-1,3-benzodioxol-4-yl)Propanone: The longer carbon chain can affect the compound’s solubility and interaction with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzodioxole scaffold.
Eigenschaften
Molekularformel |
C9H8O4 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-2-3-7(11)9-8(6)12-4-13-9/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
POZTXSCXRXGHJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=C(C=C1)O)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


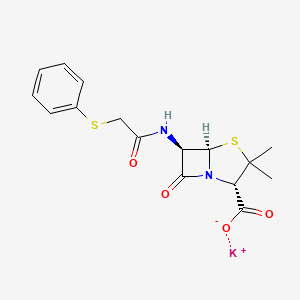

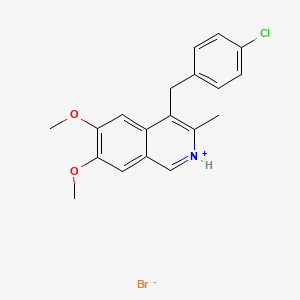
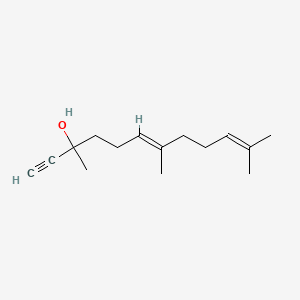
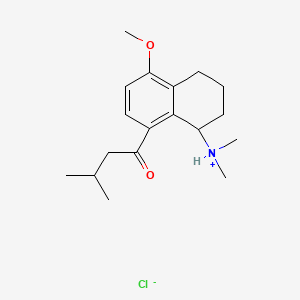

![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
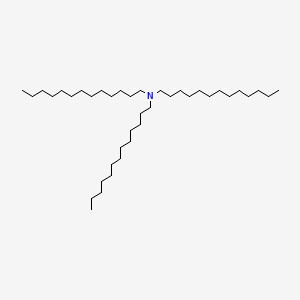
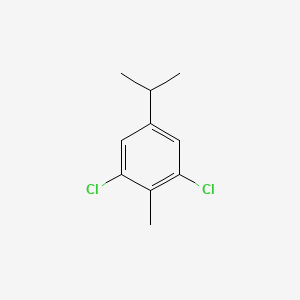
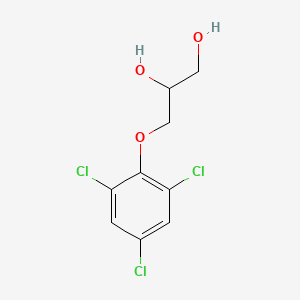
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)
